molecular formula C19H38N2 B8291154 2-Imidazoline, 4,4-dimethyl-1-isopropyl-2-undecyl- CAS No. 74038-79-2

2-Imidazoline, 4,4-dimethyl-1-isopropyl-2-undecyl-

Cat. No. B8291154
Key on ui cas rn: 74038-79-2
M. Wt: 294.5 g/mol
InChI Key: WWLAQXMQQFPUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05030629

Procedure details

22.84 g. (100 mmoles) of ethyl dodecanoate and 15.34 g. (118 mmoles) of N1 -isopropyl-2-methyl-1,2-propanediamine was heated at 130°-230° C. until approximately 100 mmoles of ethanol was collected. Toluene was then cautiously added and the heating was continued until no more water separated. The solution was acidified, the aqueous layer was separated and basified with NaOH. This was extracted with ethyl acetate, the organic extract was dried and concentrated. The oil was distilled at 150°-152° C./1.2 mm to give 16.74 g (58%) of product.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
118 mmol
Type
reactant
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1](OCC)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH:17]([NH:20][CH2:21][C:22]([CH3:25])([NH2:24])[CH3:23])([CH3:19])[CH3:18].C(O)C>>[CH3:23][C:22]1([CH3:25])[CH2:21][N:20]([CH:17]([CH3:19])[CH3:18])[C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[N:24]1

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)OCC
Step Two
Name
Quantity
118 mmol
Type
reactant
Smiles
C(C)(C)NCC(C)(N)C
Name
Quantity
100 mmol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was collected
ADDITION
Type
ADDITION
Details
Toluene was then cautiously added
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
This was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled at 150°-152° C./1.2 mm

Outcomes

Product
Name
Type
product
Smiles
CC1(N=C(N(C1)C(C)C)CCCCCCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.74 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.